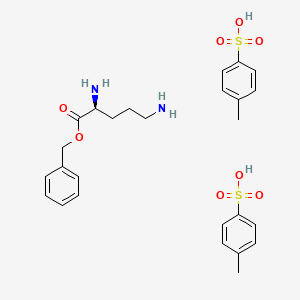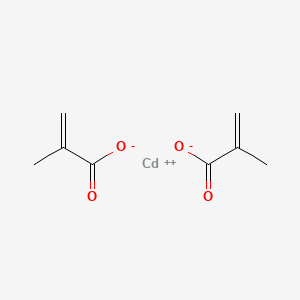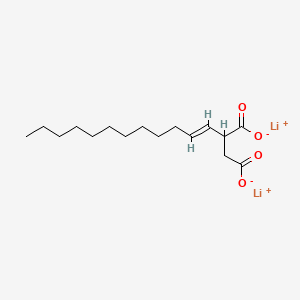
Dilithium dodecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium dodecenylsuccinate is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two lithium atoms and a dodecenylsuccinate moiety, which imparts distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dilithium dodecenylsuccinate typically involves the reaction of dodecenylsuccinic acid with lithium reagents. One common method is the reaction of dodecenylsuccinic acid with lithium hydroxide or lithium carbonate under controlled conditions to form the dilithium salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium dodecenylsuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.
Reduction: Reduction reactions can yield hydrocarbons and other reduced forms.
Substitution: The lithium atoms can be substituted with other metal ions or organic groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylates, while substitution reactions can produce a variety of organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Dilithium dodecenylsuccinate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolithium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of dilithium dodecenylsuccinate involves its interaction with molecular targets through its lithium atoms and dodecenylsuccinate moiety. The lithium atoms can coordinate with various functional groups, facilitating reactions and interactions. The dodecenylsuccinate moiety provides stability and enhances the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dilithium 1,3-butadiene: Similar in having two lithium atoms, but differs in the organic moiety.
Dilithium succinate: Lacks the dodecenyl group, making it less reactive in certain applications.
Dilithium 1,2-dialkoxide: Shares the dilithium structure but has different organic substituents.
Uniqueness
Dilithium dodecenylsuccinate is unique due to its dodecenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and stability.
Eigenschaften
CAS-Nummer |
57195-23-0 |
|---|---|
Molekularformel |
C16H26Li2O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
dilithium;2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.2Li/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |
InChI-Schlüssel |
VBCCNQNWGQWHKK-YHPRVSEPSA-L |
Isomerische SMILES |
[Li+].[Li+].CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
[Li+].[Li+].CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


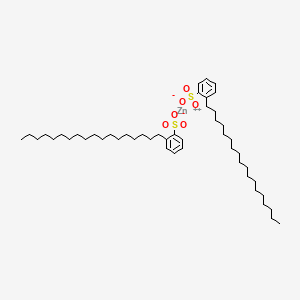

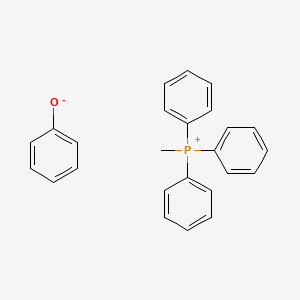
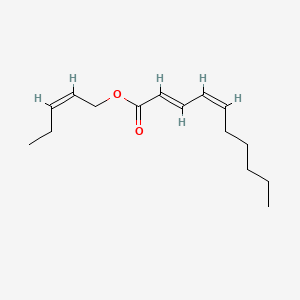
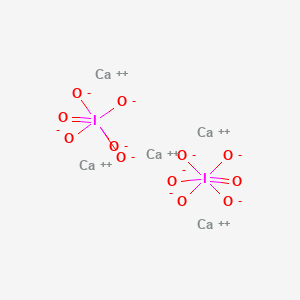
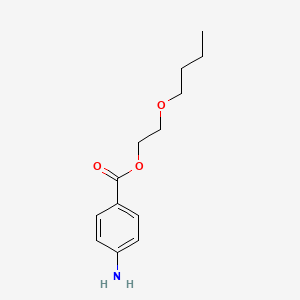
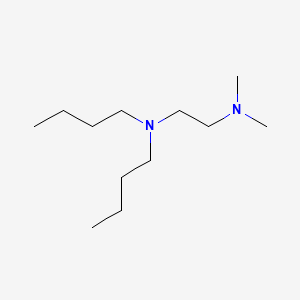
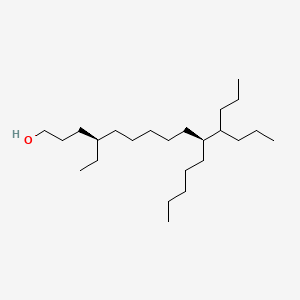
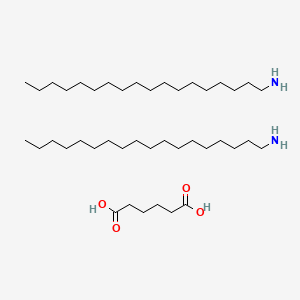

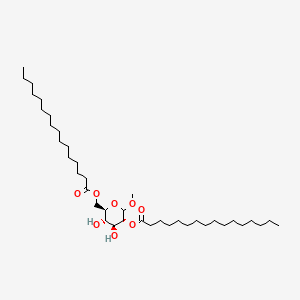
![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
